piperolactam C
CAS No.: 116064-76-7
Cat. No.: VC21291587
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116064-76-7 |
---|---|
Molecular Formula | C18H15NO4 |
Molecular Weight | 309.3 g/mol |
IUPAC Name | 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
Standard InChI | InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20) |
Standard InChI Key | GYYIMUXZCUHECT-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC |
Canonical SMILES | COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC |
Appearance | Yellow powder |
Melting Point | 187-188°C |
Introduction
Piperolactam C (CAS: 116064-76-7) belongs to the aristolactam group of alkaloids primarily found in various species of the Piper genus. This compound has garnered scientific interest due to its well-defined structure and diverse biological activities. It serves as an intermediate in organic synthesis and is utilized as a reference compound in analytical chemistry, making it valuable for both basic and applied research.
The exploration of piperolactam C has been motivated by its potential pharmacological properties, particularly its anti-platelet aggregation effects and antifungal activity. While research on this compound is still developing, preliminary findings suggest promising applications in various therapeutic areas.
Chemical Structure and Properties
Structural Characteristics
Piperolactam C has the IUPAC name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one. Its molecular structure features a complex azatetracyclic framework with a distinctive trimethoxy substitution pattern that differentiates it from other related aristolactams. The compound contains multiple aromatic rings and a lactam group (cyclic amide) that contribute significantly to its biological activities.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of piperolactam C:
Property | Description |
---|---|
Molecular Formula | C18H19NO4 |
Molecular Weight | 313.35 g/mol |
Functional Groups | Lactam, methoxy groups, aromatic rings |
Chemical Classification | Alkaloid, Aristolactam |
Solubility | Predicted good absorption and solubility characteristics |
CAS Number | 116064-76-7 |
In silico predictions suggest that piperolactam C possesses favorable absorption and solubility characteristics, indicating potential for good bioavailability. These properties are crucial considerations for any future development of this compound for therapeutic applications.
Natural Sources and Isolation
Botanical Sources
Piperolactam C has been isolated from various plant species, particularly those belonging to the Piper genus. The natural sources of this compound include:
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Piper arborescens
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Piper erecticaule
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Piper taiwanense
Additionally, the compound has been reported in other plant genera including Goniothalamus, Ottonia, Toussaintia, and Fissistigma. Many of these plants have traditional medicinal uses in their native regions, which initially prompted scientific investigation into their bioactive constituents.
Biological Activities
Anti-platelet Aggregation Effects
One of the most significant biological activities of piperolactam C is its anti-platelet aggregation effect. Research indicates that this compound interacts with the platelet-activating factor receptor (PAFR), potentially inhibiting platelet aggregation through hydrophobic interactions with this receptor. This activity suggests potential applications in cardiovascular health, particularly in preventing thrombosis.
Antifungal Properties
Piperolactam C exhibits antifungal activity against specific fungal strains, notably Cladosporium sphaerospermum and Cladosporium cladosporioides. This activity highlights the compound's potential as an antifungal agent, which could be valuable in both agricultural applications and medical treatments for fungal infections.
Cytotoxic Activity
Studies have revealed that piperolactam C possesses cytotoxic effects against certain cancer cell lines. In particular, it has been tested on P-388 murine leukemia cells, demonstrating an IC50 value of 78 μM. While this indicates moderate cytotoxicity, it suggests potential for further investigation as an anticancer agent, possibly through structural modifications to enhance its potency.
Biological Activity | Target/Model | Effect/Potency | Potential Application |
---|---|---|---|
Anti-platelet Aggregation | Platelet-activating factor receptor (PAFR) | Inhibition through hydrophobic interactions | Prevention of thrombosis |
Antifungal Activity | Cladosporium sphaerospermum, Cladosporium cladosporioides | Growth inhibition | Antifungal treatments |
Cytotoxicity | P-388 murine leukemia cells | IC50 = 78 μM | Cancer therapeutics |
Mechanism of Action
Molecular Interactions
The biological activities of piperolactam C are mediated through specific molecular interactions. The available data suggests that its anti-platelet aggregation effects involve interaction with the platelet-activating factor receptor (PAFR). These interactions primarily consist of hydrophobic interactions between the compound and its target proteins.
Comparison with Related Compounds
Structural Relatives
Piperolactam C belongs to a family of structurally related compounds that includes:
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Piperolactam A
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Piperolactam E
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Other aristolactams
Each of these compounds shares certain structural features but differs in substitution patterns or other molecular characteristics.
Comparative Biological Activities
While all piperolactams share some structural similarities, their biological activities may differ. For instance, piperolactam A, which has been isolated from Piper betle, has been investigated for its potential antibacterial properties against Brucella species . Studies suggest that piperolactam A may inhibit the leucyl-tRNA synthetase (LeuRS) enzyme, which is essential for bacterial protein synthesis .
The following table compares piperolactam C with related compounds:
Compound | Key Structural Features | Primary Biological Activities | Natural Sources |
---|---|---|---|
Piperolactam C | Trimethoxy substitution, azatetracyclic structure | Anti-platelet aggregation, antifungal activity, cytotoxicity | Various Piper species |
Piperolactam A | Similar core structure with different substitution pattern | Potential antibacterial activity, inhibition of LeuRS enzyme | Piper betle |
Piperolactam E | Related aristolactam structure | Anti-platelet aggregation | Piper species |
Aristolactam B | Shared structural features with piperolactams | Similar biological activities to piperolactams | Various plant sources |
Research Applications
Current Applications
Piperolactam C currently finds applications in several scientific domains:
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As an intermediate in organic synthesis
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As a reference compound in analytical chemistry
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In biological research investigating anti-platelet aggregation mechanisms
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In studies exploring novel antifungal agents
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In preliminary cancer research, particularly for its cytotoxic properties
Future Research Directions
Several promising avenues for future research on piperolactam C include:
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Comprehensive structure-activity relationship studies to identify the structural features responsible for its various biological activities
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Synthetic modifications to enhance potency or selectivity
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Detailed mechanistic studies to elucidate its precise modes of action
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Exploration of potential synergistic effects with established therapeutic agents
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Development of semi-synthetic derivatives with improved pharmacological properties
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